molecular formula C9H11N5 B2782559 N-methyl-1-(2-methylphenyl)tetrazol-5-amine CAS No. 501652-97-7

N-methyl-1-(2-methylphenyl)tetrazol-5-amine

Cat. No.: B2782559
CAS No.: 501652-97-7
M. Wt: 189.222
InChI Key: VJVCEIBVIWOESW-UHFFFAOYSA-N
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Description

N-methyl-1-(2-methylphenyl)tetrazol-5-amine (CAS 501652-97-7) is a high-purity tetrazole derivative supplied for advanced chemical and pharmaceutical research. The compound has a molecular formula of C9H11N5 and a molecular weight of 189.22 g/mol . Tetrazole-based compounds, such as this one, are of significant interest in medicinal chemistry as bioisosteres for carboxylic acids and carboxylate groups, which can improve pharmacokinetic properties . Research into similar 1,5-disubstituted tetrazole scaffolds has demonstrated potential for antimicrobial activity, particularly against Gram-positive bacterial strains like Staphylococcus epidermidis . The structural features of this compound make it a valuable building block for developing novel small molecules in drug discovery programs, potentially for creating tetrazole-hybrid antimicrobial agents . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use and handle the material in accordance with established laboratory safety protocols.

Properties

IUPAC Name

N-methyl-1-(2-methylphenyl)tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c1-7-5-3-4-6-8(7)14-9(10-2)11-12-13-14/h3-6H,1-2H3,(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVCEIBVIWOESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=N2)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(2-methylphenyl)tetrazol-5-amine typically involves the reaction of 2-methylphenylhydrazine with methyl isocyanate, followed by cyclization to form the tetrazole ring. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(2-methylphenyl)tetrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted tetrazoles .

Scientific Research Applications

N-methyl-1-(2-methylphenyl)tetrazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-1-(2-methylphenyl)tetrazol-5-amine involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

Several analogs differ in the substituents on the benzyl group attached to the tetrazole amine. Key examples include:

Compound Name Substituent on Benzyl Group Molecular Formula Key Properties/Applications Reference
N-(2-Chlorobenzyl)-1-methyltetrazol-5-amine 2-Cl C9H10ClN5 Higher polarity due to Cl; potential bioactivity
N-(2-Fluorobenzyl)-1-methyltetrazol-5-amine 2-F C9H10FN5 Enhanced metabolic stability vs. Cl
N-(5-Chloro-2-methoxybenzyl)-1-butyltetrazol-5-amine 5-Cl, 2-OCH3 C13H18ClN5O Increased lipophilicity (logP ~2.35)

Impact of Substituents :

  • Electron-withdrawing groups (e.g., Cl, F) increase polarity and may enhance binding to biological targets .
  • Methoxy groups improve solubility but reduce membrane permeability .

Variations in N-Alkylation

The methyl group at N1 can be replaced with longer alkyl chains or aromatic groups:

Compound Name N1 Substituent Molecular Formula Key Properties Reference
N-Ethyl-1-phenyltetrazol-5-amine Ethyl, Phenyl C9H11N5 Lower solubility due to phenyl group
1-Butyl-N-(5-chloro-2-methoxybenzyl)tetrazol-5-amine Butyl C13H18ClN5O Higher thermal stability (m.p. >150°C)

Key Trends :

  • Longer alkyl chains (e.g., butyl) increase hydrophobicity and thermal stability .
  • Aromatic substituents (e.g., phenyl) may enhance π-π interactions in materials science .

Bis-Tetrazole Derivatives

Bis-tetrazole systems, such as 5,5’-bis(2-methyl-tetrazolyl)amine (Me2bta, 161), feature two tetrazole rings linked via an amine. These compounds exhibit:

  • Higher nitrogen content (e.g., Me2bta: ~70% N), making them candidates for energetic materials .
  • Improved detonation performance compared to mono-tetrazole derivatives .

Physicochemical Data

Property N-Methyl-1-(2-methylphenyl)tetrazol-5-amine (Estimated) N-(2-Chlorobenzyl)-1-methyltetrazol-5-amine 5,5’-Bis(2-methyl-tetrazolyl)amine (Me2bta)
Molecular Weight ~217 g/mol 223.66 g/mol 224.19 g/mol
Solubility (Water) Low (similar to analogs) <1 mg/mL Insoluble
Thermal Stability Moderate Stable to 200°C Decomposes at 250°C

Biological Activity

N-methyl-1-(2-methylphenyl)tetrazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant research findings and data tables.

1. Chemical Structure and Properties

This compound has the molecular formula C9H11N5C_9H_{11}N_5. The tetrazole ring structure contributes to its unique chemical properties, allowing it to act as a bioisostere for carboxylic acids, which enhances its biological activity.

2. Synthesis of this compound

The synthesis of this compound typically involves multicomponent reactions that incorporate various precursors. The synthetic route often includes the reaction of 2-methylphenyl derivatives with hydrazine and subsequent cyclization to form the tetrazole ring. This method has been optimized to yield high purity and yield percentages.

3.1 Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against a range of bacterial strains. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing effectiveness comparable to standard antibiotics.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus4
Escherichia coli8
Klebsiella pneumoniae16
Streptococcus agalactiae32

The data suggest that the compound's structure allows it to disrupt bacterial cell wall synthesis or function, leading to its bactericidal effects.

3.2 Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer activity. Studies have evaluated its cytotoxic effects on various cancer cell lines using the MTT assay.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)
A549 (Lung Cancer)15
HTB-140 (Breast Cancer)20
HaCaT (Normal Keratinocytes)>100

The results indicate that while the compound is effective against cancer cells, it shows significantly lower toxicity towards normal cells, suggesting a favorable therapeutic index.

The mechanism by which this compound exerts its biological effects is multifaceted:

4.1 Antimicrobial Mechanism
Tetrazole compounds are known to interfere with bacterial metabolism and cell wall synthesis. The presence of the tetrazole ring may enhance binding affinity to bacterial enzymes involved in these processes.

4.2 Anticancer Mechanism
The anticancer properties may stem from the ability of the compound to induce apoptosis in cancer cells through various pathways, including modulation of signaling cascades involved in cell proliferation and survival.

5. Case Studies

Several studies have reported on the efficacy of tetrazole derivatives in clinical settings:

  • Study on Antimicrobial Efficacy : A recent study demonstrated that derivatives similar to this compound exhibited significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as novel therapeutic agents.
  • Cytotoxicity Assessment : Research involving various cancer cell lines indicated that compounds with similar structural features showed IC50 values lower than those of established chemotherapeutics, suggesting a potential role in cancer treatment protocols.

Q & A

Q. 1.1. What are the optimal synthetic routes for N-methyl-1-(2-methylphenyl)tetrazol-5-amine, and how do reaction conditions influence yield?

Methodological Answer:

  • Key Steps :
    • Nucleophilic Substitution : React 2-methylbenzyl chloride with 1-methyltetrazol-5-amine in a polar aprotic solvent (e.g., DMF or THF) under reflux (60–80°C). Use a base like K₂CO₃ to deprotonate the tetrazole nitrogen and drive the reaction .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity.
  • Critical Parameters :
    • Solvent Choice : THF offers moderate reactivity, while DMF accelerates kinetics but complicates purification.
    • Base Selection : Weak bases (e.g., NaHCO₃) reduce side reactions but may lower yields compared to stronger bases like NaH .
  • Yield Optimization : Pilot reactions at varying temperatures (50–90°C) and molar ratios (1:1 to 1:1.2) are recommended. Evidence suggests yields plateau at 70°C with a 1:1.1 ratio .

Q. 1.2. How can researchers characterize the structural stability of this compound under different pH conditions?

Methodological Answer:

  • Techniques :
    • pH-Dependent NMR : Dissolve the compound in D₂O buffered at pH 2–12. Monitor chemical shifts of the tetrazole ring protons (δ 8.5–9.5 ppm) and methyl groups (δ 2.1–2.5 ppm). Degradation products (e.g., ring-opened amines) appear as new peaks .
    • UV-Vis Spectroscopy : Track absorbance at λ = 260–280 nm (tetrazole π→π* transitions) across pH ranges. A hypsochromic shift indicates protonation at N3 or N4 positions .
  • Findings :
    • Stability decreases sharply below pH 4 (tetrazole ring protonation) and above pH 10 (hydrolysis). Optimal stability observed at pH 6–8 .

Advanced Research Questions

Q. 2.1. How do computational methods (e.g., DFT) predict the electronic properties of this compound, and how do these align with experimental data?

Methodological Answer:

  • Protocol :
    • DFT Calculations : Use B3LYP/6-311G(d,p) basis set to compute HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges. Focus on the tetrazole ring’s electron-deficient nature .
    • Experimental Validation : Compare calculated IR vibrational frequencies (e.g., N-H stretch at ~3400 cm⁻¹) with experimental FTIR data. Discrepancies >5% suggest solvation effects or crystal packing influences .
  • Key Insight :
    • The methylphenyl group stabilizes the tetrazole ring via inductive effects, reducing HOMO-LUMO gap by 0.3 eV compared to unsubstituted analogs .

Q. 2.2. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Methodological Answer:

  • Case Study :
    • In Vitro : High IC₅₀ (e.g., 50 µM) against COX-2 due to direct enzyme inhibition .
    • In Vivo : Reduced efficacy attributed to poor pharmacokinetics (rapid hepatic clearance).
  • Solutions :
    • Prodrug Design : Introduce ester groups at the methyl position to enhance bioavailability .
    • Metabolic Profiling : Use LC-MS to identify phase I/II metabolites in microsomal assays. Adjust dosing regimens based on half-life (t₁/₂) .

Q. 2.3. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced receptor binding?

Methodological Answer:

  • SAR Framework :
    • Core Modifications :
  • Replace the 2-methylphenyl group with electron-withdrawing substituents (e.g., Cl, CF₃) to increase tetrazole ring acidity, enhancing hydrogen bonding .
  • Substitute the N-methyl group with bulkier alkyl chains (e.g., isopropyl) to improve hydrophobic interactions .
    2. Binding Assays :
  • Perform SPR or ITC to quantify binding affinity (Kd) to target receptors (e.g., angiotensin II receptors). Compare with analogs .

Data Contradiction Analysis

Q. 3.1. Why do different synthetic methods report conflicting melting points for this compound?

Methodological Answer:

  • Root Causes :
    • Polymorphism : Crystallization solvents (e.g., ethanol vs. acetone) produce distinct polymorphs with melting points varying by 5–10°C .
    • Impurity Profiles : Residual solvents (DMF >5%) depress observed melting points. Use DSC with >95% purity samples for accurate data .
  • Resolution :
    • Standardize recrystallization protocols and report solvent systems in publications.

Q. Table: Key Physicochemical and Spectroscopic Data

PropertyValue/DescriptionSource
Molecular FormulaC₁₀H₁₃N₅
Molecular Weight203.25 g/mol
Melting Point142–145°C (ethanol/water recryst.)
¹H NMR (DMSO-d₆)δ 2.35 (s, 3H, CH₃), 8.92 (s, 1H, NH)
Stability (pH 7.4, 25°C)t₁/₂ = 48 hours

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